molecular formula C5H11BrO B2580758 1-Bromopentan-2-ol CAS No. 26818-03-1

1-Bromopentan-2-ol

Cat. No.: B2580758
CAS No.: 26818-03-1
M. Wt: 167.046
InChI Key: AMCWGHNIYLEOOO-UHFFFAOYSA-N
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Description

1-Bromopentan-2-ol is a chemical compound with the IUPAC name 1-bromo-2-pentanol . It has a molecular weight of 167.05 and a molecular formula of C5H11BrO .


Synthesis Analysis

The synthesis of this compound can be achieved through the reaction of 1-propanethiol with this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H11BrO/c1-2-3-5(7)4-6/h5,7H,2-4H2,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.

Scientific Research Applications

Synthesis and Chemical Properties

1-Bromopentan-2-ol is involved in the synthesis of various derivatives with potential applications. For example, 2-aminomethyloxy derivatives of 1-(propylsulfanyl)pentane were synthesized using 1-(propylsulfanyl)pentan-2-ol, which in turn was prepared from this compound. These compounds showed promise as antimicrobial additives to lubricating oils and antiseptics against bacteria and fungi (Dzhafarov et al., 2010).

Laboratory Experiments and Education

This compound has been used in educational settings, particularly in studies of elimination reactions of alkyl halides. An experiment using 1-bromopentane or 2-bromopentane with sodium ethoxide or potassium tert-butoxide was conducted, monitored through gas chromatography to observe the relative amounts of various pentene isomers produced (Latimer, 2003).

Material Synthesis

The compound plays a role in the synthesis of materials. For instance, 1-bromopentane was synthesized using a sulfur-bromine method with investigated raw materials proportions and reaction conditions, showing high yield and economic benefits. This method is significant in the synthesis of 50CB, a nonlinear chromophore (Ruan Zhan-jun, 2005).

Photodissociation Studies

In physical chemistry, this compound has been studied in the context of photodissociation. The photodissociation dynamics of 2-bromopentane at around 234 nm were investigated using an ion-velocity map imaging technique, which provides insights into the reaction paths and potential energy surfaces involved in the photodissociation process (Gu et al., 2013).

Raman Spectroscopy and Conformational Studies

This compound has been utilized in conformational studies using Raman spectroscopy. For example, selectively monodeuterated species of 1-bromopentane were studied, demonstrating how isolated C-D stretching and CHD rocking vibrations correlate with local conformation of alkyl chains, offering insights into conformational polymorphism (Ohno et al., 1996).

Mechanism of Action

Target of Action

The primary targets of 1-Bromopentan-2-ol are not well-documented in the literature. This compound is a bromoalkane, which are known to be reactive and can interact with various biological molecules. The specific targets of this compound remain to be identified .

Mode of Action

As a bromoalkane, it may undergo nucleophilic substitution reactions with biological molecules, potentially leading to changes in their function .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

The molecular and cellular effects of this compound’s action are not well-documented. Given its chemical structure, it may interact with various biological molecules, potentially leading to changes in their function. The specific effects of these interactions are currently unknown .

Properties

IUPAC Name

1-bromopentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BrO/c1-2-3-5(7)4-6/h5,7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCWGHNIYLEOOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26818-03-1
Record name 1-bromopentan-2-ol
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